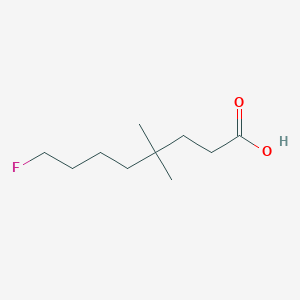
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine typically involves multiple steps, including the protection of hydroxyl groups, bromination, and glycosylation reactions. The starting materials are usually commercially available sugars and purine bases. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: May be used in the synthesis of pharmaceuticals or as a research tool in drug development.
Wirkmechanismus
The compound likely exerts its effects by mimicking natural nucleosides, allowing it to be incorporated into nucleic acids. This can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets may include viral polymerases or cellular enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)-9H-purin-6-amine
Uniqueness
9-(2-O-Acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-9H-purin-6-amine is unique due to the presence of the acetyl and bromine groups, which can significantly alter its chemical reactivity and biological activity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C12H14BrN5O4 |
|---|---|
Molekulargewicht |
372.17 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-bromo-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrN5O4/c1-5(20)21-9-7(13)6(2-19)22-12(9)18-4-17-8-10(14)15-3-16-11(8)18/h3-4,6-7,9,12,19H,2H2,1H3,(H2,14,15,16)/t6-,7+,9-,12-/m1/s1 |
InChI-Schlüssel |
HEXFXOZQSQVMCO-MCOZSMFQSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)Br |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



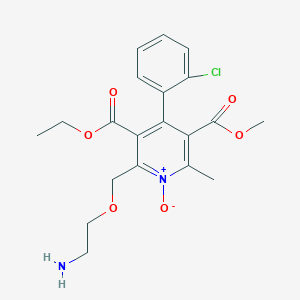

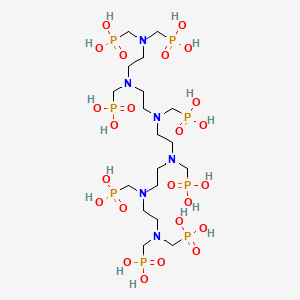
![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)

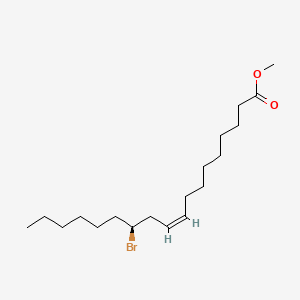
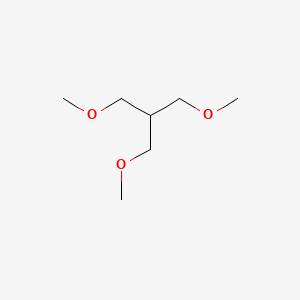
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)

![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)

